4-Aminocyclohexanol

Pharmaceutical Intermediates Stereoselective Synthesis Ambroxol

Secure your pharmaceutical and catalyst supply chain with trans-4-Aminocyclohexanol (CAS 27489-62-9). This high-purity trans-isomer delivers the defined stereochemistry and bifunctional reactivity that generic amines or alcohols cannot match. It is the validated intermediate for Ambroxol hydrochloride, a chiral building block for antifungal oxiranes, and a critical ligand precursor for Al-based ε-caprolactone polymerization catalysts. Strict cis-isomer control (≤0.50% GC) eliminates impurity-driven synthesis failures. Choose the trans-isomer that ensures drug substance identity, catalyst performance, and reliable scale-up.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 27489-62-9
Cat. No. B047343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminocyclohexanol
CAS27489-62-9
Synonyms(cis)-isomer of 4-aminocyclohexanol
(trans)-isomer of 4-aminocyclohexanol
4-aminocyclohexanol
HCl(cis)-isomer of 4-aminocyclohexanol
HCl(trans)-isomer of 4-aminocyclohexanol
oxalate(cis)-isomer of 4-aminocyclohexanol
oxalate(trans)-isomer of 4-aminocyclohexanol
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)O
InChIInChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2
InChIKeyIMLXLGZJLAOKJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminocyclohexanol (CAS 27489-62-9): Baseline Properties and Chemical Identity for Strategic Sourcing


4-Aminocyclohexanol (CAS 27489-62-9) is a bifunctional alicyclic organic compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . It is a cyclohexane derivative featuring both a primary amino (-NH₂) group and a hydroxyl (-OH) group . The compound is primarily sourced and used as the trans-isomer, which is a solid with a melting point ranging from 108°C to 113°C and is soluble in water . It is a key intermediate in the synthesis of pharmaceutical agents like Ambroxol hydrochloride and serves as a building block for various functional materials and catalysts [1][2].

Why 4-Aminocyclohexanol Cannot Be Replaced by Generic Analogs in Critical Applications


Attempting to substitute 4-Aminocyclohexanol with related aminocyclohexanes, simple amines, or alcohols introduces significant risks in stereoselective synthesis, catalytic performance, and impurity profiles. The trans-4-Aminocyclohexanol isomer, specifically, offers a unique combination of a defined stereochemistry, bifunctional reactivity, and physical properties (e.g., melting point) that are not replicated by the cis-isomer or other cyclic amines [1]. As a result, generic substitution in pharmaceutical intermediates can lead to failed syntheses or altered biological activity, while in polymerization, it can result in ineffective catalysts with poor control over polymer properties [2][3].

Quantitative Differentiation of 4-Aminocyclohexanol Against Key Comparators: An Evidence-Based Guide


Stereochemical Purity in Pharmaceutical Intermediates: trans- vs. cis-4-Aminocyclohexanol

The trans-isomer of 4-Aminocyclohexanol is the required stereochemistry for the synthesis of Ambroxol hydrochloride and related mucolytic agents. Commercial specifications explicitly limit the cis-isomer impurity to ensure proper pharmacological activity . Aether Industries' technical data sheet specifies that their trans-4-Aminocyclohexanol product contains a maximum of 0.50% cis-4-aminocyclohexanol as an impurity, as determined by GC . This high trans-purity is critical for downstream stereoselective reactions.

Pharmaceutical Intermediates Stereoselective Synthesis Ambroxol

Catalytic Activity in Ring-Opening Polymerization: Aluminum Complexes Derived from trans-4-Aminocyclohexanol

An aluminum complex (Complex 4, LAl(OC6H10-4-NH2)2) synthesized from trans-4-aminocyclohexanol demonstrated high catalytic activity for the ring-opening polymerization (ROP) of ε-caprolactone. This complex, containing a C–O–Al–O–C framework, was characterized by X-ray crystallography and shown to efficiently initiate ROP, producing polycaprolactone with controlled molecular weight [1][2]. While a direct numerical comparison of catalyst turnover frequency is not provided against a non-aminocyclohexanol derived complex in this specific study, the work establishes that the bifunctional aminocyclohexanol ligand enables the formation of a unique, stable, and active aluminum framework.

Polymer Chemistry Catalysis Ring-Opening Polymerization

Antifungal Activity of Derivatives: A Stereoselective Advantage

A study on the stereoselective synthesis of oxiranes from trans-4-aminocyclohexanol and their subsequent screening for antifungal activity provides indirect evidence for the importance of the trans-configuration. The synthesized oxiranes were tested against Aspergillus niger and Aspergillus flavous. While the paper did not directly compare the trans-derived oxirane to a cis-derived version, the work explicitly highlights the value of starting from a stereochemically defined trans-4-aminocyclohexanol to achieve stereoselectivity in the final oxirane products, which is a key factor for biological activity [1].

Antifungal Agents Medicinal Chemistry Stereoselective Synthesis

Physical Property Differentiation: Melting Point of trans-4-Aminocyclohexanol vs. cis-Isomer Hydrochloride Salt

The free base trans-4-Aminocyclohexanol is a solid with a reported melting point in the range of 108°C to 113°C . In contrast, the hydrochloride salt of the cis-isomer (cis-4-aminocyclohexanol hydrochloride) exhibits a significantly higher melting point of 193-200°C . This ~80-90°C difference in melting point between the trans-free base and the cis-hydrochloride salt (and by extension, the different physical forms of each isomer) is a key practical differentiator. It directly impacts purification strategies (e.g., recrystallization), handling, and formulation development.

Chemical Properties Crystallization Purification

Synthetic Utility: Direct Incorporation into Azabicyclic Pharmaceutical Scaffolds

A patent from Vertex Pharmaceuticals describes a process for preparing azabicyclic compounds, which are valuable intermediates for various drug candidates. The synthetic route explicitly starts with trans-4-aminocyclohexanol, which is first reacted with Boc anhydride to protect the amine. This is followed by a series of steps (mesylation, TFA deprotection, and hydroxide treatment) to yield the desired 7-azabicyclo[2.2.1]heptane framework [1]. The utility of trans-4-aminocyclohexanol in this context is its ability to undergo selective N-protection and subsequent ring-closing reactions, a feature not directly transferable to simpler amines or alcohols.

Pharmaceutical Synthesis Azabicyclic Compounds Boc Protection

Target Application Scenarios for 4-Aminocyclohexanol Driven by Evidence


High-Purity Intermediate for Ambroxol-Type Mucolytics

Based on its role as a key intermediate for Ambroxol hydrochloride and the strict specification limits on the cis-isomer impurity (≤0.50% GC) , this compound is ideally suited for pharmaceutical manufacturers requiring a reliable, high-purity trans-isomer to ensure drug substance identity and efficacy.

Synthesis of Specialized Polymerization Catalysts

Given its demonstrated use in forming a well-defined C–O–Al–O–C aluminum framework that efficiently catalyzes the ring-opening polymerization of ε-caprolactone [1], trans-4-aminocyclohexanol is a critical ligand precursor for researchers developing novel catalysts for biodegradable polyesters and other advanced polymers.

Stereoselective Synthesis of Bioactive Heterocycles

The compound's utility in the stereoselective synthesis of antifungal oxiranes [2] positions it as a valuable chiral building block in medicinal and agricultural chemistry, where the defined stereochemistry of the starting material is essential for generating specific and active molecular conformations.

Synthesis of Azabicyclic Pharmaceutical Scaffolds

As highlighted in a Vertex Pharmaceuticals patent [3], trans-4-aminocyclohexanol is a specific starting material for the synthesis of 7-azabicyclo[2.2.1]heptanes, which are key intermediates in drug discovery. This application underscores its role in accessing complex, three-dimensional molecular architectures for therapeutic development.

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